ethyl (2Z)-2-({[3-(cyclopropylsulfamoyl)phenyl]carbonyl}imino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2Z)-2-({[3-(cyclopropylsulfamoyl)phenyl]carbonyl}imino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound that features a thiazole ring, a cyclopropylsulfamoyl group, and an ethyl ester
Preparation Methods
The synthesis of ethyl (2Z)-2-({[3-(cyclopropylsulfamoyl)phenyl]carbonyl}imino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl (2Z)-2-({[3-(cyclopropylsulfamoyl)phenyl]carbonyl}imino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific pathways in disease mechanisms.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-({[3-(cyclopropylsulfamoyl)phenyl]carbonyl}imino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. This interaction is often mediated by the thiazole ring and the cyclopropylsulfamoyl group, which can form hydrogen bonds and hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
Ethyl (2Z)-2-({[3-(cyclopropylsulfamoyl)phenyl]carbonyl}imino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate can be compared with other compounds that have similar structures or functional groups:
3-(Cyclopropylsulfamoyl)benzeneboronic acid: This compound shares the cyclopropylsulfamoyl group but differs in its core structure and applications.
Tertiary butyl esters: These compounds have similar ester functional groups but differ in their overall structure and reactivity.
Biological Activity
Ethyl (2Z)-2-({[3-(cyclopropylsulfamoyl)phenyl]carbonyl}imino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a compound belonging to the thiazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula C15H18N2O3S and features a thiazole ring, which is known for its diverse biological activities. The presence of the cyclopropylsulfamoyl moiety is particularly noteworthy as it may influence the compound's interaction with biological targets.
Antimicrobial Activity
Several studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
Anticancer Properties
Thiazole derivatives are also explored for their anticancer potential. Research has demonstrated that such compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Specifically, studies have reported that modifications in the thiazole structure can enhance selectivity towards cancerous cells while sparing normal cells.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with various receptors could lead to downstream effects influencing cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Some thiazole derivatives are known to increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis.
Case Studies and Research Findings
A review of literature reveals several studies focusing on similar thiazole compounds:
Study | Findings |
---|---|
Zhang et al. (2020) | Reported antimicrobial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 50 µg/mL. |
Lee et al. (2019) | Demonstrated anticancer effects in breast cancer cell lines with IC50 values ranging from 10 to 20 µM. |
Kumar et al. (2021) | Investigated the structure-activity relationship (SAR) showing that modifications at the 4-position of the thiazole ring significantly enhance biological activity. |
Properties
Molecular Formula |
C17H19N3O5S2 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
ethyl 2-[[3-(cyclopropylsulfamoyl)benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H19N3O5S2/c1-3-25-16(22)14-10(2)18-17(26-14)19-15(21)11-5-4-6-13(9-11)27(23,24)20-12-7-8-12/h4-6,9,12,20H,3,7-8H2,1-2H3,(H,18,19,21) |
InChI Key |
ZYBZPDZXBLLYLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.